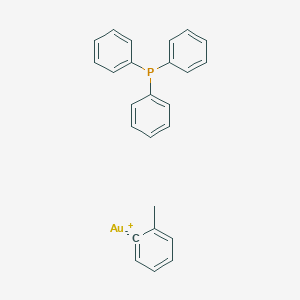
(2-Methylphenyl)(triphenylphosphine)gold
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylphenyl)(triphenylphosphine)gold is a coordination compound featuring a gold atom bonded to a 2-methylphenyl group and a triphenylphosphine ligand
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting gold chloride with 2-methylphenylboronic acid and triphenylphosphine in the presence of a suitable base.
Transmetalation: Another method involves the transmetalation of a gold(I) precursor with 2-methylphenyl(triphenylphosphine)chloride.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the synthesis.
Types of Reactions:
Oxidation: The gold(I) complex can be oxidized to gold(III) under specific conditions.
Reduction: Reduction reactions can be used to convert gold(III) back to gold(I).
Substitution: The ligands can be substituted with other phosphines or aryl groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or halogens.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Using various phosphines or aryl halides.
Major Products Formed:
Oxidation: Gold(III) complexes.
Reduction: Gold(I) complexes.
Substitution: Various substituted gold(I) complexes.
科学研究应用
(2-Methylphenyl)(triphenylphosphine)gold has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biological Studies: The compound is studied for its potential biological activity, including antimicrobial properties.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism by which (2-Methylphenyl)(triphenylphosphine)gold exerts its effects involves the coordination of the gold atom to various substrates, facilitating reactions such as oxidative addition and reductive elimination. The molecular targets and pathways involved depend on the specific application, but often include interactions with biological molecules or catalytic surfaces.
相似化合物的比较
(2-Methylphenyl)(triphenylphosphine)nickel(II)
(2-Methylphenyl)(triphenylphosphine)platinum(II)
(2-Methylphenyl)(triphenylphosphine)palladium(II)
Uniqueness: (2-Methylphenyl)(triphenylphosphine)gold is unique due to its specific electronic properties and potential applications in catalysis and material science. Its gold center provides distinct reactivity compared to other transition metals.
属性
分子式 |
C25H22AuP |
|---|---|
分子量 |
550.4 g/mol |
IUPAC 名称 |
gold(1+);methylbenzene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H7.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;/h1-15H;2-5H,1H3;/q;-1;+1 |
InChI 键 |
PTTOSIAJIIXEMX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


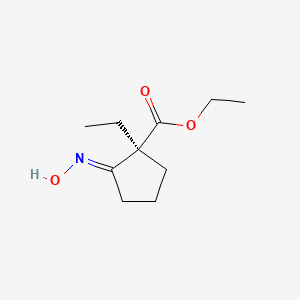
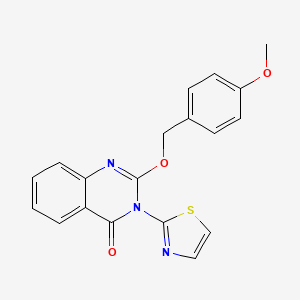
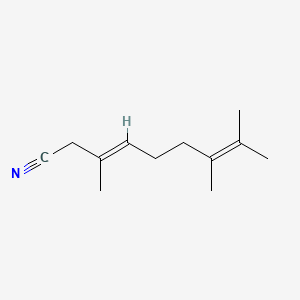
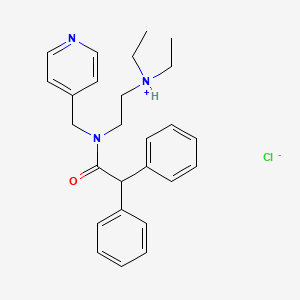
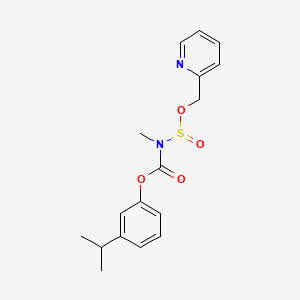
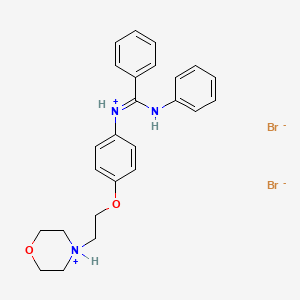
![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
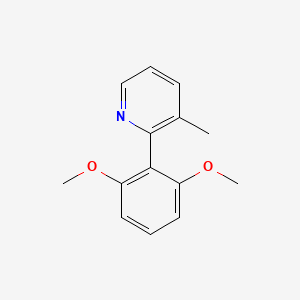
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)
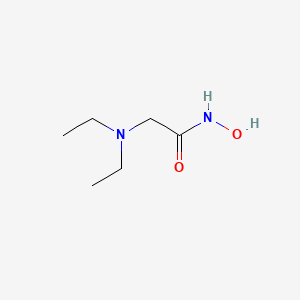
![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
